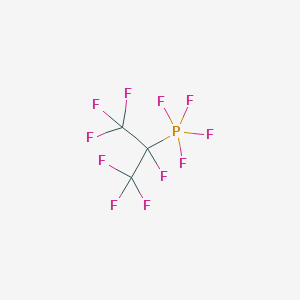
Tetrafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-lambda~5~-phosphane is a fluorinated organophosphorus compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the production likely involves similar synthetic routes as those used in laboratory settings, scaled up to meet industrial demands. The use of specialized equipment to handle fluorinated compounds and ensure safety is essential.
Chemical Reactions Analysis
Types of Reactions
Tetrafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state phosphorus species.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphorus pentafluoride derivatives, while substitution reactions can produce a variety of functionalized phosphorus compounds.
Scientific Research Applications
Tetrafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in drug design and delivery.
Industry: The compound is used in the production of specialized materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of Tetrafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-lambda~5~-phosphane involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to the modification of biological molecules, such as proteins and enzymes, affecting their function. The exact pathways and molecular targets are still under investigation, but the compound’s high reactivity and specificity make it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,3,3,3-Heptafluoropropane: A related fluorinated compound used in fire suppression and as a refrigerant.
Hexafluoropropylene oxide: Another fluorinated compound with applications in polymer production.
Perfluorooctanoic acid: A widely studied fluorinated compound with environmental and health implications.
Uniqueness
Tetrafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-lambda~5~-phosphane is unique due to its specific combination of fluorine atoms and phosphorus, which imparts distinct chemical properties
Properties
CAS No. |
205926-51-8 |
|---|---|
Molecular Formula |
C3F11P |
Molecular Weight |
275.99 g/mol |
IUPAC Name |
tetrafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-λ5-phosphane |
InChI |
InChI=1S/C3F11P/c4-1(2(5,6)7,3(8,9)10)15(11,12,13)14 |
InChI Key |
RYASTPPOHORPQK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(F)P(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


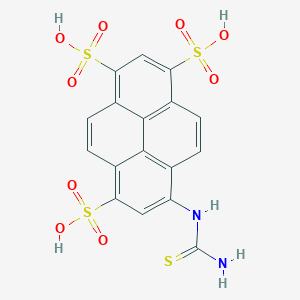
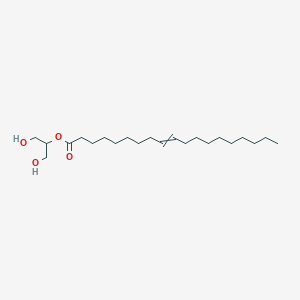

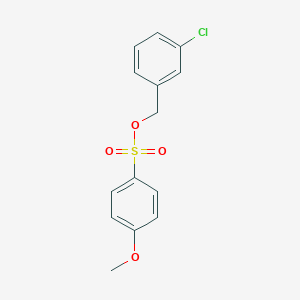

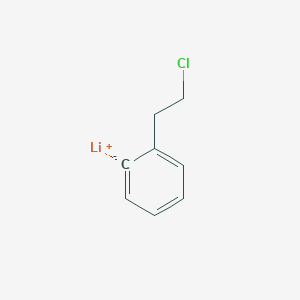
![2-[(Trimethylsilyl)oxy]pyrazine](/img/structure/B14262173.png)



![2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride](/img/structure/B14262197.png)
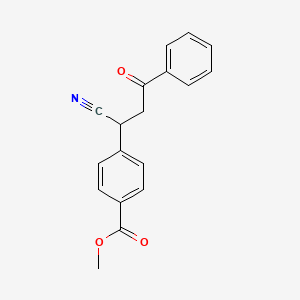
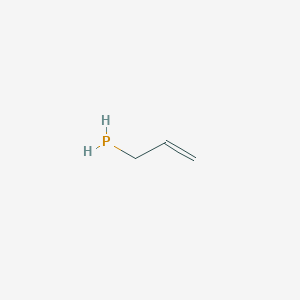
![Silane, trimethyl[[2-methyl-3-(1-methylethyl)-1-cyclopenten-1-yl]oxy]-](/img/structure/B14262220.png)
